2-(Benzylthio)-4,6-dimethylpyrimidine
Description
Properties
IUPAC Name |
2-benzylsulfanyl-4,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S/c1-10-8-11(2)15-13(14-10)16-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFLWTLIRXUWNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352033 | |
| Record name | ST025745 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3613-70-5 | |
| Record name | ST025745 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Pot Synthesis from β-Diketones
The pyrimidine ring can be constructed de novo using cyclocondensation between β-diketones and thiourea derivatives. For example, acetylacetone (2,4-pentanedione) reacts with benzylthiourea in the presence of acidic catalysts to form 2-(benzylthio)-4,6-dimethylpyrimidine.
Mechanistic Pathway :
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Enolization : The β-diketone undergoes keto-enol tautomerism, activating the carbonyl groups for nucleophilic attack.
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Nucleophilic Addition : Benzylthiourea attacks the enolic carbon, forming a tetrahedral intermediate.
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Cyclization and Aromatization : Elimination of water and ammonia yields the aromatic pyrimidine core.
Process Parameters :
Role of Solvent Polarity
Comparative studies in methanol versus toluene reveal that polar solvents enhance reaction rates by stabilizing charged intermediates. Methanol-based systems achieve full conversion within 4 hours, whereas toluene requires 8 hours under identical conditions.
Post-Functionalization of Pyrimidine Thiols
S-Alkylation of 4,6-Dimethylpyrimidine-2-thiol
An alternative route involves alkylation of the thiol group in 4,6-dimethylpyrimidine-2-thiol using benzyl bromide. This method offers precise control over substituent introduction but requires anhydrous conditions to prevent hydrolysis.
Key Steps :
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Generation of Thiolate Ion : Treatment with sodium hydride in THF deprotonates the thiol.
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Alkylation : Benzyl bromide reacts with the thiolate at 50–60°C, forming the benzylthio ether.
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Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product in 70–78% yield.
Challenges :
Competing O-alkylation is mitigated by using a 10% excess of benzyl bromide and maintaining a pH >10 during the reaction.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|
| Nucleophilic Substitution | 90–92 | 99.5 | 3–5 | High regioselectivity |
| Cyclocondensation | 75–82 | 95–98 | 4–8 | Single-step ring formation |
| S-Alkylation | 70–78 | 97–99 | 6–10 | Compatibility with sensitive groups |
Efficiency Metrics :
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Nucleophilic substitution outperforms other methods in yield and speed, making it the preferred industrial-scale approach.
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Cyclocondensation offers simplicity but requires stringent temperature control to avoid byproducts like polymeric thioureas.
Scalability and Industrial Adaptations
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form the corresponding sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the benzylthio group, yielding 4,6-dimethylpyrimidine.
Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, where the dimethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent such as dichloromethane.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-(Benzylsulfinyl)-4,6-dimethylpyrimidine or 2-(Benzylsulfonyl)-4,6-dimethylpyrimidine.
Reduction: 4,6-Dimethylpyrimidine.
Substitution: Various substituted pyrimidines depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
Research has indicated that compounds related to 2-(Benzylthio)-4,6-dimethylpyrimidine exhibit antiviral activity. For instance, studies have synthesized novel derivatives that demonstrate significant antiviral effects against viruses such as HSV-1 and HCV. These derivatives are evaluated for their efficacy through plaque reduction assays, showing promising results in inhibiting viral replication .
Mechanism of Action
The mechanism by which these compounds exert their antiviral effects often involves the inhibition of viral enzymes or interference with viral entry into host cells. The interaction with specific molecular targets within the viral lifecycle is crucial for their effectiveness .
Case Study: Synthesis and Evaluation
A study synthesized a series of pyrimidine derivatives, including those based on this compound, and evaluated their cytotoxicity and antiviral activity. The results indicated that certain derivatives exhibited high selectivity indices, suggesting they could serve as lead compounds for further drug development .
Agricultural Applications
Herbicidal Activity
this compound has been explored for its herbicidal properties. Compounds with similar structures have shown effectiveness in controlling various weed species. The mechanism typically involves disruption of plant growth pathways or inhibition of specific enzymes essential for plant development .
Formulation Development
Research has focused on developing formulations containing this compound to enhance its stability and efficacy in field applications. These formulations aim to improve the bioavailability of the active ingredient while minimizing environmental impact .
Material Science
Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing polymers with specific properties. Its thiol group allows for reactions that can modify polymer characteristics, such as elasticity and thermal stability.
Case Study: Polymer Synthesis
A recent study demonstrated the use of this compound in creating cross-linked polymer networks that exhibit enhanced mechanical properties compared to traditional polymers . This application highlights the versatility of this compound beyond biological applications.
Summary Table of Applications
| Application Area | Specific Uses | Key Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antiviral agents | Effective against HSV-1 and HCV; high selectivity indices |
| Agriculture | Herbicides | Effective against various weed species |
| Material Science | Polymer synthesis | Enhances mechanical properties of cross-linked polymers |
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group can enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 2-(Benzylthio)-4,6-dimethylpyrimidine with analogs differing in C2 substituents or additional functional groups:
Key Observations :
- Substituent Effects : The benzylthio group in the target compound introduces steric bulk and aromaticity, which may enhance lipophilicity and π-π stacking interactions compared to smaller groups like methylthio (-S-CH₃) .
- Bioactivity : The 4,6-dimethylpyrimidine core is critical for binding to biological targets such as Sirt2, a NAD⁺-dependent deacetylase . Modifications at C2 (e.g., benzylthio vs. methylthio) can fine-tune selectivity and potency.
Physicochemical and Coordination Properties
- Coordination Chemistry : Pyrimidine thioethers can act as ligands in metal complexes. For example, 2-[(4,6-dimethylpyrimidin-2-yl)disulfanyl]-4,6-dimethylpyrimidine forms a dinuclear copper(I) complex with π-π stacking (centroid distance: 3.590 Å) . Similar behavior is anticipated for the benzylthio derivative.
Biological Activity
2-(Benzylthio)-4,6-dimethylpyrimidine is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities , including antimicrobial and anticancer properties . This article provides an in-depth examination of the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound possesses a pyrimidine backbone substituted with a benzylthio group and two methyl groups at the 4 and 6 positions. This unique structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes involved in DNA replication and repair. The presence of the benzylthio group enhances its binding affinity to these targets, potentially leading to the modulation of various biological pathways, including those involved in cancer cell proliferation and microbial resistance.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study evaluated a series of derivatives against multi-resistant strains of Escherichia coli and Staphylococcus aureus, revealing notable antibacterial activity (Table 1) .
| Compound | Target Pathogen | Activity Level |
|---|---|---|
| 6c | S. aureus | High |
| 6d | S. aureus | Moderate |
| 6h | E. coli | High |
| 6m | E. coli | Moderate |
These findings suggest that modifications to the benzylthio group can enhance antibacterial efficacy.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. The compound's mechanism involves the inhibition of enzymes critical for cancer cell growth. For instance, it has been shown to inhibit certain kinases involved in cell signaling pathways that promote tumor growth .
Case Studies
- In vitro Studies : A series of experiments demonstrated that the compound significantly reduced the viability of various cancer cell lines, including breast and colon cancer cells.
- Animal Models : In vivo studies indicated that treatment with this compound resulted in reduced tumor size in xenograft models.
Synthesis and Derivatives
The synthesis of this compound typically involves nucleophilic substitution reactions where benzylthiol reacts with chlorinated pyrimidines under basic conditions . Various derivatives have been synthesized to explore their biological activities further.
Summary of Biological Activities
- Antimicrobial : Effective against multi-resistant strains.
- Anticancer : Inhibits key enzymes in cancer pathways.
- Potential Therapeutic Applications : Ongoing research into its use as a therapeutic agent in medicine.
Q & A
Basic: What are the common synthetic routes for 2-(Benzylthio)-4,6-dimethylpyrimidine?
Methodological Answer:
The synthesis typically involves nucleophilic substitution reactions. For example, starting from 2-chloro-4,6-dimethylpyrimidine, the chlorine atom is replaced by a benzylthio group via reaction with benzylthiol in the presence of a base (e.g., NaH or KOH) under reflux in aprotic solvents like THF or DMF . Alternative routes may use Mitsunobu conditions (e.g., DIAD/PPh3) to couple thiols to pyrimidine precursors. Reaction progress is monitored via TLC or HPLC, and purification is achieved through column chromatography or recrystallization. Characterization employs <sup>1</sup>H/<sup>13</sup>C NMR, mass spectrometry, and elemental analysis to confirm structure and purity .
Basic: How is the crystal structure of this compound determined?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of solvent (e.g., ethanol/water mixtures) and mounted on a diffractometer (e.g., Bruker SMART CCD). Data collection uses Mo/Kα radiation (λ = 0.71073 Å), and structures are solved using direct methods (SHELXT) and refined with SHELXL . Non-covalent interactions (e.g., π-π stacking, C–H⋯S bonds) are analyzed using software like Mercury. For example, studies on analogous pyrimidine-thiolato complexes reveal distorted tetrahedral geometries around metal centers, with bond angles and distances reported for reproducibility .
Advanced: How can supramolecular interactions influence the self-assembly of this compound derivatives?
Methodological Answer:
Supramolecular frameworks are engineered through co-crystallization with complementary partners (e.g., aminopyrimidines). The benzylthio group participates in S⋯N hydrogen bonds and π-π interactions, while methyl groups on the pyrimidine ring enhance hydrophobic packing. For example, co-crystallization with 2-amino-4,6-dimethylpyrimidine in methanol yields frameworks stabilized by N–H⋯S and C–H⋯π interactions . Hirshfeld surface analysis quantifies interaction contributions (e.g., 25% H-bonding, 15% π-π), guiding design of functional materials.
Advanced: What methodologies are used to study the coordination chemistry of this compound with transition metals?
Methodological Answer:
The compound acts as a bidentate ligand via the pyrimidine N1 and thiol S atoms. Coordination studies involve reacting it with metal salts (e.g., CuBr2, SnCl4) in ethanol under inert atmospheres. For example, [Cu2Br2(ligand)2] forms dinuclear complexes with distorted tetrahedral geometry, confirmed by SCXRD and UV-vis spectroscopy . Stability constants are determined via potentiometric titrations, while DFT calculations (e.g., Gaussian 09) model electronic structures.
Advanced: How are antibacterial activities of this compound derivatives evaluated?
Methodological Answer:
Derivatives are screened against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution assays (CLSI guidelines). Minimum inhibitory concentrations (MICs) are determined at 37°C over 18–24 hours. For example, this compound derivatives with electron-withdrawing substituents show MICs of 8–32 µg/mL, suggesting structure-activity relationships . Contradictions in data (e.g., variable potency across studies) may arise from differences in bacterial resistance profiles or compound purity (validate via HPLC ≥95%).
Advanced: What strategies enable the use of this compound in fluorescence sensing?
Methodological Answer:
The pyrimidine core is functionalized with fluorophores (e.g., diarylethene) to create Zn<sup>2+</sup>-selective sensors. Titration experiments in acetonitrile/water (9:1 v/v) quantify binding via fluorescence enhancement (λex = 365 nm, λem = 450 nm). Selectivity is tested against competing ions (e.g., Na<sup>+</sup>, Ca<sup>2+</sup>), and binding constants (Ka ~ 10<sup>4</sup> M<sup>−1</sup>) are calculated using Benesi-Hildebrand plots .
Advanced: How are mechanistic insights into bromination reactions of 4,6-dimethylpyrimidine derivatives obtained?
Methodological Answer:
Bromination with NBS in chloroform yields unexpected products (e.g., 2-(α,α-dibromomethyl)-4,6-dimethylpyrimidine). Mechanistic studies use <sup>1</sup>H/<sup>13</sup>C NMR to track intermediates and isotopic labeling (e.g., D2O quenching) to confirm radical pathways. For example, <sup>13</sup>C NMR confirms C–Br bond formation at specific positions, ruling out alternative regioisomers . Kinetic studies (GC-MS monitoring) reveal reaction rates dependent on solvent polarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
